(20R)-Ginsenoside Rh1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(20R)-Ginsenoside Rh1” is a compound isolated from the root of Panax Ginseng . It exhibits various pharmacological activities including vasorelaxation, antioxidation, anti-inflammation, and anticancer .

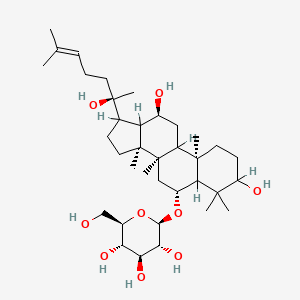

Molecular Structure Analysis

The molecular formula of “(20R)-Ginsenoside Rh1” is C36H62O9 . The molecular weight is 638.87 . The IUPAC name is (3beta,6alpha,12beta,20R)-3,12,20-trihydroxydammar-24-en-6-yl beta-D-glucopyranoside .Physical And Chemical Properties Analysis

“(20R)-Ginsenoside Rh1” is a solid at room temperature . It has a solubility of 100 mg/mL in DMSO and 15 mg/mL in Ethanol at 25°C . It is slightly soluble or insoluble in water .Aplicaciones Científicas De Investigación

Pharmacological Properties

Ginsenoside Rh1, a major bioactive compound extracted from red ginseng, shows promise in enhancing cognition and physical health. It displays anti-inflammatory, antioxidant, immunomodulatory effects, and benefits on the nervous system. However, its cytotoxic effects vary with different cell lines. Other pharmacological effects like estrogenic, enzymatic, anti-microorganism activities, and cardiovascular effects have been observed, but findings are diverse. More high-quality clinical trials are needed to confirm these effects (Tam et al., 2018).

Metabolic Pathways

(20R)-Ginsenoside Rh1's pharmacokinetic characteristics and metabolic fate were explored, revealing a low bioavailability rate and identifying mono-oxygenated metabolites and de-glucosylated products in various tissues after administration. Presystemic metabolism could explain the poor bioavailability (Lai et al., 2009).

Antitumor Activity

Both (20S)- and (20R)-Ginsenoside Rh2 were investigated for their anti-hepatoma activities in vivo. Both forms suppressed the growth of hepatomas, induced tumor cell apoptosis, and were associated with downregulating Bcl-2 mRNA levels, indicating their potential in cancer therapy (Lv et al., 2016).

Neuroprotective Effects

Ginsenoside Rh1 showed neuroprotective effects on scopolamine-induced cognitive dysfunctions, improving cognitive performance in mice and enhancing cholinergic system function and suppressing oxidative stress in the hippocampus. This suggests potential for Alzheimer's disease treatment (Lv et al., 2018).

Osteoblast Growth and Differentiation

Ginsenoside Rh1 was found to stimulate differentiation and mineralization of osteoblasts, possibly through the bone morphogenetic protein 2/Runt-related gene 2 signaling pathways. This highlights its potential in bone health and healing (Siddiqi et al., 2014).

Pharmacokinetic Comparison

A study compared the pharmacokinetic parameters of 20(R)- and 20(S)-Ginsenoside Rh1 and Rg3 in rat plasma, indicating significant differences in dissolution and pharmacokinetic behaviors, suggesting drug-drug interactions with other ingredients in traditional Chinese medicine prescriptions (Fan et al., 2017).

Acute Liver and Kidney Damage Prevention

Combined ginsenoside Rg2 and Rh1 treatment showed anti-inflammatory roles, reducing major inflammatory mediator production and inhibiting the TLR4-STAT1 signaling pathway in macrophages, suggesting their role in preventing acute inflammation and tissue damage (Huynh et al., 2020).

Atopic Dermatitis Treatment

Oral administration of ginsenoside Rh1 inhibited oxazolone-induced atopic dermatitis-like skin lesions in mice, suggesting therapeutic potential in immune disorders (Zheng et al., 2011).

Cardiovascular Disease Treatment

Ginsenosides (20S)‐Rg3 and (20R)‐Rg3, including ginsenoside (20R)‐Rg3, showed protective effects against H2O2‐induced myocardial cell injury, activating the Keap‐1/Nrf2/HO‐1 signaling pathway. This indicates their potential in cardiovascular disease treatment (Zhao et al., 2021).

Colorectal Cancer Therapy

Ginsenoside 20(S)-Rh2 was found to exhibit anti-cancer activity, targeting the IL-6-induced JAK2/STAT3 pathway in human colorectal cancer cells, suggesting its therapeutic potential for cancer treatment (Han et al., 2016).

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+,30-,31+,33+,34+,35+,36+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQNTCRNSXYLAH-PQYWRUIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(20R)-Ginsenoside Rh1 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.